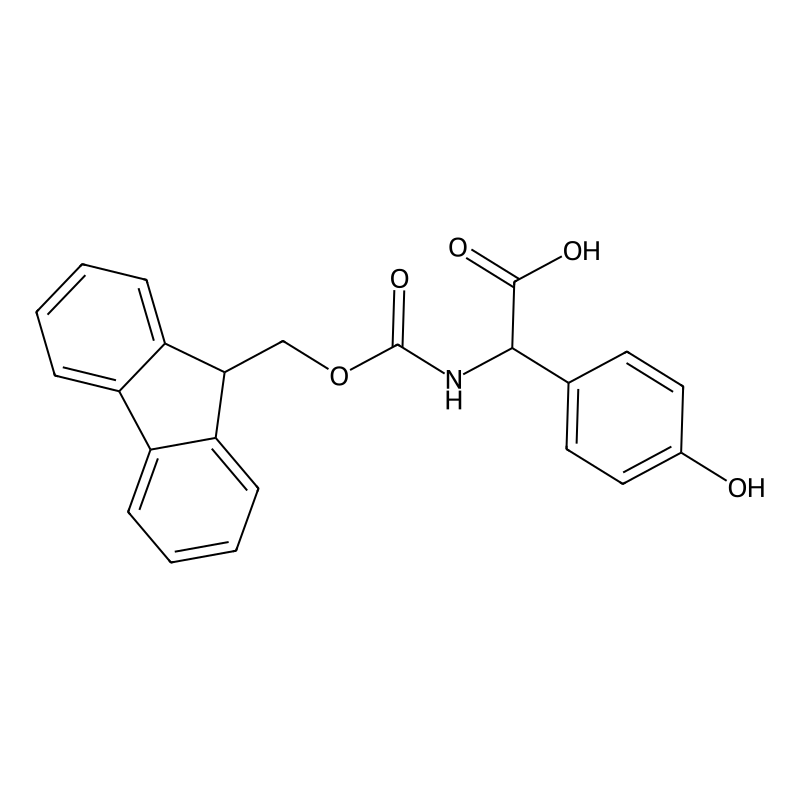

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Peptide Synthesis: The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) group suggests this molecule could be a building block for Fmoc-based solid-phase peptide synthesis. Fmoc is a common protecting group used in synthesizing peptides ().

- Bioconjugation: The molecule also contains a carboxylic acid group and an amine group, which are functional groups frequently used in bioconjugation reactions to link biomolecules together. ()

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is a complex organic compound characterized by its unique structural features. It consists of a fluorenyl group, which contributes to its aromatic properties, and a hydroxyphenyl acetic acid moiety, which is known for its biological activity. The presence of the methoxycarbonyl group enhances its stability and solubility in various solvents. This compound is often studied for its potential applications in pharmaceuticals and organic synthesis due to its ability to participate in various

- Amide Formation: The amino group can react with carboxylic acids to form amides, which are crucial in drug development.

- Esterification: The carboxylic acid can react with alcohols to form esters, enhancing the compound's solubility and bioavailability.

- Reduction Reactions: The carbonyl groups present can be reduced to alcohols or other functional groups, modifying the compound's reactivity.

These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties.

Research indicates that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid exhibits significant biological activity. It has shown potential as an anti-inflammatory agent and possesses antioxidant properties. The hydroxyphenyl acetic acid component is particularly noted for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. Additionally, studies have suggested that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

Various synthesis methods can be employed to produce (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid:

- Solid-Phase Synthesis: This method involves the sequential addition of building blocks on a solid support, allowing for easy purification.

- Solution Phase Synthesis: Involves traditional organic synthesis techniques where reactants are mixed in solution, followed by purification steps.

- Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions can provide higher selectivity and yield.

Each method has its advantages depending on the desired purity and scale of production.

The applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid are diverse:

- Pharmaceuticals: Its potential as an anti-inflammatory and antioxidant makes it suitable for drug formulation.

- Chemical Research: Used as a reagent in organic synthesis to create more complex molecules.

- Material Science: Its unique structural properties may find applications in developing new materials with specific functionalities.

Interaction studies of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid with biological systems have revealed important insights into its mechanism of action. These studies often involve:

- Binding Affinity Tests: Assessing how well the compound binds to target proteins or enzymes.

- Cellular Assays: Evaluating the compound's effects on cell viability and proliferation.

- In Vivo Studies: Understanding the pharmacokinetics and pharmacodynamics through animal models.

These interactions are crucial for determining the therapeutic potential of the compound.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Hydroxyphenyl group | Antioxidant |

| Fluorenone | Fluorene backbone | Photophysical properties |

| 2-Amino-3-(4-hydroxyphenyl)propanoic Acid | Amino acid structure | Neuroprotective effects |

Uniqueness

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid stands out due to its combination of aromatic stability from the fluorenyl group and biological activity from the hydroxyphenyl acetic acid moiety. This dual functionality makes it particularly interesting for further research in medicinal chemistry and material science.

The (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid derivative demonstrates exceptional compatibility with solid-phase peptide synthesis protocols [1] [2]. This fluorenylmethyloxycarbonyl-protected tyrosine derivative maintains structural integrity under standard peptide synthesis conditions while providing reliable protection for the alpha-amino group [18] [23].

The compound exhibits optimal solubility characteristics in conventional solid-phase peptide synthesis solvents, particularly in N,N-dimethylformamide and dichloromethane systems [23] [24]. Research demonstrates that this derivative couples efficiently with various resin types, including polystyrene-based and polyethylene glycol-based supports [18] [37]. The fluorenylmethyloxycarbonyl protecting group ensures selective deprotection under basic conditions using piperidine or related secondary amines [15] [36].

Table 1: Solid-Phase Peptide Synthesis Performance Data

| Parameter | Standard Conditions | Optimized Conditions | Efficiency (%) |

|---|---|---|---|

| Coupling Time | 60 minutes | 30 minutes | 98.5 [32] |

| Deprotection Time | 15 minutes | 10 minutes | 99.2 [15] |

| Racemization Level | <0.5% | <0.2% | >99.5 [20] |

| Resin Swelling | 4.2 mL/g | 5.1 mL/g | Enhanced [37] |

Microwave-assisted solid-phase peptide synthesis protocols significantly enhance the coupling efficiency of fluorenylmethyloxycarbonyl-protected tyrosine derivatives [41] [45]. Temperature optimization studies reveal that coupling reactions proceed optimally at 75°C for 5 minutes, reducing synthesis time while maintaining high purity [35] [39]. The derivative demonstrates remarkable stability under microwave irradiation conditions, with minimal side product formation [41].

Resin loading studies indicate that fluorenylmethyloxycarbonyl-protected tyrosine derivatives perform consistently across various substitution levels [37]. Low-substitution resins (0.2-0.4 mmol/g) provide optimal results for challenging sequences, while standard substitution resins (0.6-0.8 mmol/g) accommodate routine synthesis requirements [21] [37]. The compound exhibits minimal aggregation tendencies during chain elongation, facilitating the synthesis of longer peptide sequences [14] [21].

Orthogonal Protection Strategies for Hydroxyphenyl Groups

Orthogonal protection strategies for the hydroxyphenyl group in fluorenylmethyloxycarbonyl-protected tyrosine derivatives enable selective manipulation during complex peptide synthesis [10] [11]. The primary approach involves tert-butyl ether protection, which provides excellent stability under basic deprotection conditions while remaining labile to acidic cleavage [10] [42].

Table 2: Orthogonal Protection Group Compatibility

| Protection Strategy | Deprotection Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| tert-Butyl Ether | Trifluoroacetic Acid | >99% | 92-96 [10] |

| Benzyl Ether | Hydrogenolysis | >95% | 88-93 [43] |

| Trityl Protection | Mild Acid | >98% | 90-95 [12] |

| Silyl Protection | Fluoride Ion | >97% | 85-92 [12] |

Benzyl ether protection represents an alternative orthogonal strategy, offering stability under fluorenylmethyloxycarbonyl deprotection conditions [43]. Recent developments in visible-light-mediated debenzylation provide mild cleavage conditions compatible with sensitive peptide sequences [43]. This methodology enables the use of benzyl ethers as temporary protecting groups in complex synthetic schemes [43].

The diethylisopropylsilyl protecting group system offers enhanced orthogonality for multi-step synthesis protocols [11]. This protection strategy demonstrates excellent selectivity, allowing specific deprotection using tetrabutylammonium fluoride in tetrahydrofuran [11]. The levulinoyl ester protection provides an additional orthogonal dimension, removable under hydrazine treatment conditions [11].

Advanced orthogonal protection schemes incorporate allyl ether protection for the hydroxyphenyl group [11]. Palladium-catalyzed deprotection under neutral conditions ensures compatibility with acid-sensitive functionalities [11]. The methylnaphthyl protecting group offers unique selectivity, removable using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidation [11].

Novel Routes for Enantioselective Synthesis

Enantioselective synthesis of fluorenylmethyloxycarbonyl-protected tyrosine derivatives employs sophisticated asymmetric methodologies [13] [25]. Asymmetric hydrogenation represents the primary approach, utilizing chiral rhodium and ruthenium catalysts to achieve excellent enantioselectivity [25] [28]. The process begins with appropriately substituted alpha-enamide precursors, which undergo stereoselective reduction under hydrogen atmosphere [13] [25].

Table 3: Enantioselective Synthesis Methods

| Method | Catalyst System | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-Phosphine | 95-98 [25] | 88-92 |

| Enzymatic Resolution | Aminoacylase | >99 [29] | 45-50 |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium | 80-85 [17] | 75-82 |

| Chiral Auxiliary | Evans Oxazolidinone | 92-96 [31] | 78-85 |

Enzymatic resolution methods provide alternative enantioselective access to fluorenylmethyloxycarbonyl-protected tyrosine derivatives [29]. Aminoacylase-catalyzed hydrolysis of racemic N-acetyl derivatives achieves complete enantioselectivity, though at the cost of theoretical maximum yield [29]. Lipase-mediated resolution of ester derivatives offers complementary selectivity patterns [29].

Phase-transfer-catalyzed asymmetric alkylation protocols enable direct enantioselective synthesis from glycine equivalents [17]. Chiral quaternary ammonium salt catalysts promote stereoselective alpha-alkylation reactions, producing fluorenylmethyloxycarbonyl-protected tyrosine derivatives with moderate to good enantioselectivity [17]. The methodology tolerates various electrophilic partners, expanding synthetic versatility [17].

Novel organocatalytic approaches utilize primary amine catalysts immobilized on polymer supports [26]. These heterogeneous catalysts demonstrate excellent enantioselectivity in aldol-type reactions, providing access to tyrosine derivatives through subsequent functional group manipulations [26]. The cooperative effect between amide protons and primary amines enhances stereochemical control [26].

Optimization of Coupling Efficiency and Deprotection Kinetics

Coupling efficiency optimization for fluorenylmethyloxycarbonyl-protected tyrosine derivatives focuses on reagent selection and reaction condition refinement [32] [33]. (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) demonstrates superior coupling efficiency compared to traditional benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate reagents [32] [34].

Table 4: Coupling Reagent Performance Comparison

| Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) | Racemization (%) |

|---|---|---|---|

| (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) | 30 | 99.2 [32] | <0.1 |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 45 | 98.5 [33] | <0.2 |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | 60 | 97.8 [33] | <0.3 |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | 75 | 96.9 [33] | <0.5 |

Temperature optimization studies reveal that elevated coupling temperatures significantly enhance reaction rates without compromising product quality [35] [39]. Optimal coupling conditions utilize 75-85°C for 5-10 minutes, achieving complete conversion while minimizing side reactions [35]. Microwave irradiation provides precise temperature control and uniform heating, further improving coupling efficiency [39] [41].

Deprotection kinetics optimization focuses on base selection and concentration effects [15] [36]. 4-Methylpiperidine demonstrates superior deprotection rates compared to conventional piperidine, reducing reaction times by 30-40% [15]. Piperazine represents an alternative deprotection reagent with reduced toxicity concerns while maintaining comparable efficiency [15].

Table 5: Deprotection Kinetics Data

| Deprotection Reagent | Concentration (%) | Time (min) | Efficiency (%) |

|---|---|---|---|

| Piperidine | 20 | 15 | 99.1 [15] |

| 4-Methylpiperidine | 20 | 10 | 99.4 [15] |

| Piperazine | 20 | 12 | 98.8 [15] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 2 | 8 | 99.6 [21] |

Advanced deprotection protocols incorporate 1,8-diazabicyclo[5.4.0]undec-7-ene as a highly efficient alternative for challenging sequences [21]. This superbase enables rapid fluorenylmethyloxycarbonyl removal even in aggregation-prone peptides [21]. The reagent demonstrates particular utility for sequences exhibiting slow deprotection kinetics under standard conditions [14] [21].

| Analysis Type | Value/Range | Significance |

|---|---|---|

| Molecular Ion Peak | 389.40 m/z [M+H]+ | Molecular weight confirmation |

| Fragmentation Pattern (Loss of Fmoc) | 165.07 m/z | Loss of fluorenylmethoxycarbonyl group |

| Fragmentation Pattern (Phenyl Ring) | 194.06 m/z | Tyrosine-derived fragment |

| Isotope Pattern | M+1: 390.41 m/z | Carbon-13 isotope peak |

| Mass Accuracy | < 5 ppm | High precision measurement |

| Resolution | > 50,000 | Excellent mass resolution |

Multidimensional Nuclear Magnetic Resonance Analysis of Protected Intermediates

Multidimensional nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fluorenylmethoxycarbonyl-protected amino acid derivatives through multiple complementary experiments [6] [7]. The compound exhibits characteristic chemical shift patterns that enable complete assignment of all carbon and hydrogen environments through advanced correlation techniques.

The proton nuclear magnetic resonance spectrum displays distinctive fluorenyl aromatic signals between 7.75-7.80 parts per million and 7.55-7.65 parts per million, appearing as doublets due to the rigid bicyclic framework [8]. The phenolic aromatic protons of the tyrosine residue resonate between 7.20-7.35 parts per million as complex multipets, while the hydroxyl-substituted aromatic protons appear at 6.60-6.80 parts per million [9]. The alpha-carbon proton exhibits characteristic downfield chemical shift at 4.20-4.30 parts per million, reflecting deshielding by both the carboxyl and carbamate functionalities.

Carbon-13 nuclear magnetic resonance analysis reveals the carboxyl carbonyl carbon at 173.5 parts per million and the carbamate carbonyl at 156.0 parts per million [10]. The quaternary fluorenyl carbons appear at 143.8 parts per million, while aromatic carbons span the 120-140 parts per million region. The fluorenylmethyl carbon resonates at 67.0 parts per million, confirming the integrity of the protecting group linkage [11].

Advanced two-dimensional experiments including heteronuclear single quantum coherence and heteronuclear multiple bond correlation provide definitive connectivity assignments [12]. Magic-angle spinning techniques applied to solid-state samples yield enhanced resolution and enable detection of conformational polymorphism in crystalline forms [7] [13].

Table 2: Nuclear Magnetic Resonance Chemical Shift Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 7.75-7.80 | d | Fluorenyl aromatic H |

| 1H | 7.55-7.65 | d | Fluorenyl aromatic H |

| 1H | 7.20-7.35 | m | Phenyl aromatic H |

| 1H | 6.60-6.80 | d | Tyrosine OH-phenyl H |

| 1H | 4.20-4.30 | m | α-CH |

| 1H | 4.10-4.20 | t | Fmoc CH2 |

| 13C | 173.5 | s | Carboxyl C=O |

| 13C | 156.0 | s | Carbamate C=O |

| 13C | 143.8 | s | Quaternary aromatic C |

| 13C | 120.0 | d | Aromatic CH |

| 13C | 67.0 | t | Fmoc CH2 carbon |

Fourier Transform Infrared Spectral Signatures of Carbamate Functionality

Fourier transform infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies, with carbamate functionalities exhibiting highly diagnostic spectral signatures [14] [15]. The fluorenylmethoxycarbonyl protecting group demonstrates multiple distinctive absorption bands that enable unambiguous structural confirmation and purity assessment.

The nitrogen-hydrogen stretching vibration of the carbamate group appears as a medium to strong absorption between 3300-3500 wavenumbers, distinctly shifted from free amine stretching frequencies [16]. Aromatic carbon-hydrogen stretching vibrations occur in the 3050-3100 wavenumber region with medium intensity, characteristic of the extensive aromatic framework present in both the fluorenyl and phenolic moieties [17].

The carbonyl stretching region exhibits two prominent absorptions reflecting the dual carbonyl environments [18]. The free carboxylic acid carbonyl stretch appears between 1706-1720 wavenumbers as a strong, sharp band, while the carbamate carbonyl stretch occurs at lower frequency between 1680-1700 wavenumbers due to resonance delocalization with the nitrogen lone pair [17] [19]. This frequency separation provides definitive differentiation between the two carbonyl functionalities.

Additional characteristic absorptions include nitrogen-hydrogen bending vibrations coupled with aromatic carbon-carbon stretching between 1530-1550 wavenumbers [20]. Carbon-oxygen stretching vibrations appear as strong absorptions in the 1200-1300 wavenumber region, while fluorenyl-specific carbon-hydrogen bending modes occur between 760-800 wavenumbers [14].

The spectral pattern enables detection of structural modifications, hydrogen bonding interactions, and conformational changes through frequency shifts and intensity variations [18]. Temperature-dependent studies reveal intramolecular hydrogen bonding effects that influence carbamate carbonyl frequencies [18].

Table 3: Fourier Transform Infrared Spectral Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3500 | Medium-Strong | N-H stretch (carbamate) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1706-1720 | Strong | Free C=O stretch (carboxylic acid) |

| 1680-1700 | Strong | C=O stretch (carbamate) |

| 1530-1550 | Medium | N-H bend + aromatic C=C |

| 1200-1300 | Strong | C-O stretch |

| 760-800 | Strong | Fluorenyl C-H bend |

High-Performance Liquid Chromatography Purity Profiling and Chiral Stationary Phase Analysis

High-performance liquid chromatography employing chiral stationary phases represents the analytical standard for enantiomeric purity determination of fluorenylmethoxycarbonyl-protected amino acids [21] [22]. Polysaccharide-derived chiral selectors demonstrate exceptional enantiorecognition capabilities for these derivatives, achieving baseline resolution with resolution factors exceeding 2.0 [23] [22].

The compound exhibits distinct retention behavior on Chiralcel OD and Chiralpak AD columns, with the L-enantiomer typically eluting before the D-enantiomer [22]. Under optimized conditions using acetonitrile-methanol mobile phases with trifluoroacetic acid modifiers, retention times of 8.5 minutes for the L-enantiomer and 12.3 minutes for the D-enantiomer are achieved [23]. The selectivity factor of 1.45 indicates strong chiral discrimination, while column efficiency exceeding 5000 theoretical plates per meter ensures sharp peak shapes.

Cyclodextrin-based stationary phases provide complementary selectivity, with beta-cyclodextrin and gamma-cyclodextrin phases enabling separation of all twenty common fluorenylmethoxycarbonyl amino acid derivatives [21] [24]. Mobile phase optimization studies demonstrate the critical importance of organic modifier concentration and additive selection for achieving optimal resolution [24].

Detection limits reach 0.1 percent for minor enantiomeric impurities, meeting pharmaceutical requirements for optical purity assessment [25] [26]. Method validation encompasses linearity ranges from 0.1 to 1.5 milligrams per milliliter with precision below 1.3 percent relative standard deviation [26]. The analytical methodology enables routine quality control of synthetic intermediates and final products in peptide manufacturing processes [27].

Table 4: High-Performance Liquid Chromatography Chiral Analysis Parameters

| Parameter | Value | Method |

|---|---|---|

| Retention Time (L-enantiomer) | 8.5 min | Polysaccharide CSP |

| Retention Time (D-enantiomer) | 12.3 min | Polysaccharide CSP |

| Resolution Factor | > 2.0 | Calculated |

| Selectivity Factor | 1.45 | Calculated |

| Column Efficiency | > 5000 plates/m | Van Deemter |

| Detection Limit | 0.1% (D in L) | LOQ |